

Application Notes and Protocols for FPFT-2216 in Combination Cancer Therapy

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Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B15608490

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Introduction

FPFT-2216 is a novel molecular glue compound that induces the degradation of multiple protein targets, demonstrating significant potential in cancer therapy, particularly for hematopoietic malignancies such as lymphoma.^{[1][2]} This document provides detailed application notes and experimental protocols for investigating the use of **FPFT-2216** in combination with other cancer therapeutics.

FPFT-2216 functions by inducing the proteasomal degradation of IKAROS family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), Casein Kinase 1 alpha (CK1 α), and Phosphodiesterase 6D (PDE6D). The degradation of CK1 α leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex and the NF- κ B pathway, resulting in potent anti-proliferative effects in cancer cells.^{[1][2]}

These application notes summarize the current understanding of **FPFT-2216**'s mechanism and provide protocols for evaluating its synergistic potential with other anti-cancer agents.

Data Presentation

In Vitro Anti-proliferative Activity of FPFT-2216 in Lymphoid Tumor Cell Lines

Cell Line	Subtype	IC50 (μM)
Z-138	Mantle Cell Lymphoma	0.005
OCI-Ly3	Diffuse Large B-cell Lymphoma (GCB)	0.104
RI-1	Diffuse Large B-cell Lymphoma (non-GCB)	≤ 0.05
MOLM-13	Acute Myeloid Leukemia	Data Not Available

Data synthesized from publicly available research.[\[3\]](#)[\[4\]](#)

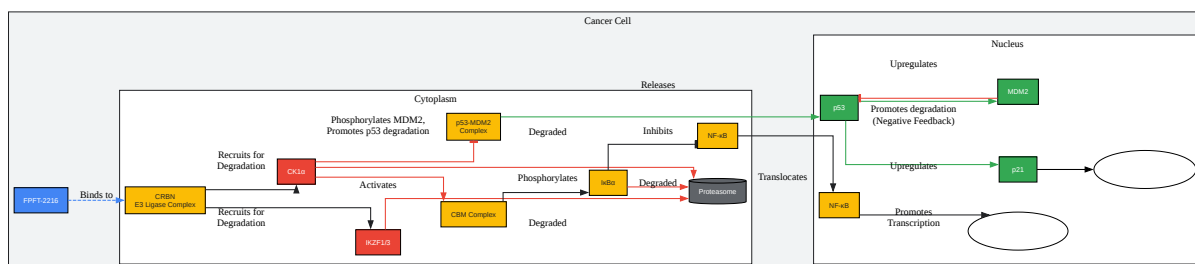
In Vivo Anti-tumor Efficacy of FPFT-2216 in Combination Therapy in a Z-138 Mantle Cell Lymphoma Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle	Once daily, p.o.	~2000	-
FPFT-2216	10 mg/kg, once daily, p.o.	~500	~75
Siremadlin (MDM2 Inhibitor)	100 mg/kg, twice weekly, p.o.	~1500	~25
FPFT-2216 + Siremadlin	10 mg/kg FPFT-2216 + 100 mg/kg Siremadlin	<100 (Near complete regression)	>95
Rituximab	30 μg/mouse, single i.p. injection	~1000	~50
FPFT-2216 + Rituximab	1 mg/kg FPFT-2216 + 30 μg/mouse Rituximab	~200	~90

Data represents an approximation based on graphical data from Kanaoka et al., 2024.[\[1\]](#)[\[5\]](#)

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **FPFT-2216** in cancer cells.



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FPFT-2216 Mechanism of Action

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of FPFT-2216 with an MDM2 Inhibitor

This protocol details a method to assess the synergistic anti-proliferative effects of **FPFT-2216** in combination with an MDM2 inhibitor, such as siremadlin, in lymphoma cell lines.

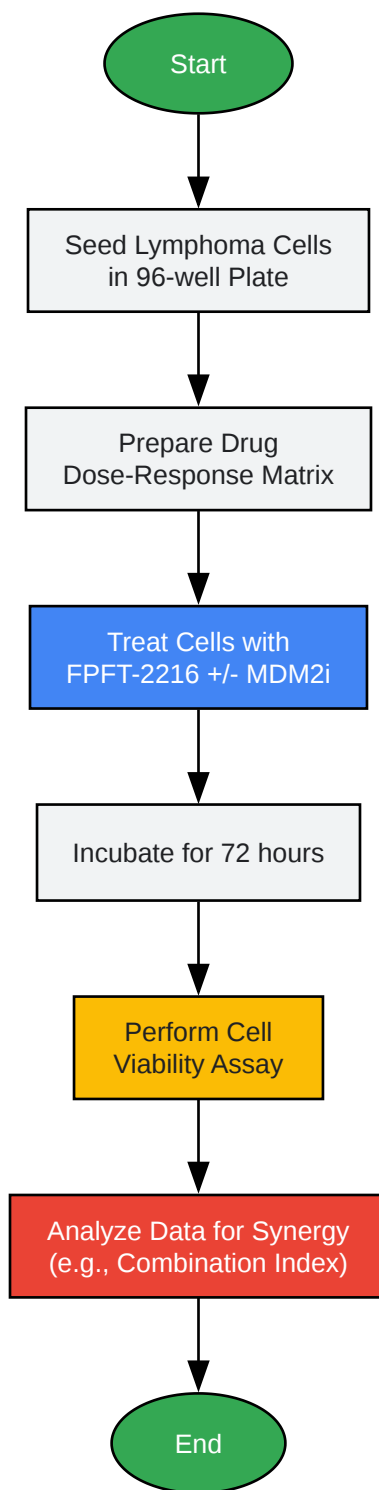
1. Materials:

- Lymphoma cell lines (e.g., Z-138, OCI-Ly3)

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **FPFT-2216** (stock solution in DMSO)
- MDM2 inhibitor (e.g., sirmadlin, stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader capable of luminescence detection

2. Procedure:

- **Cell Seeding:** Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 μ L of complete medium. Incubate for 24 hours.
- **Drug Preparation:** Prepare a dose-response matrix of **FPFT-2216** and the MDM2 inhibitor. A 7x7 matrix is recommended, with concentrations spanning above and below the known IC50 values for each compound.
- **Cell Treatment:** Add 10 μ L of the drug solutions (or DMSO as a vehicle control) to the appropriate wells.
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **Viability Assay:** Perform the cell viability assay according to the manufacturer's instructions.
- **Data Analysis:**
 - Normalize the data to the vehicle-treated control wells (100% viability).
 - Calculate the percentage of inhibition for each drug concentration and combination.
 - Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.



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